molecular formula C17H25NO3S B7115405 N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-1-(oxan-2-yl)methanesulfonamide

N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-1-(oxan-2-yl)methanesulfonamide

Cat. No.: B7115405
M. Wt: 323.5 g/mol
InChI Key: GTDQTPBFZOFRLE-YVZMLIKISA-N
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Description

N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-1-(oxan-2-yl)methanesulfonamide is a complex organic compound with a unique structure that includes a cyclopropyl ring, a phenyl group, and a methanesulfonamide moiety

Properties

IUPAC Name

N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-1-(oxan-2-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3S/c1-17(2)15(13-8-4-3-5-9-13)16(17)18-22(19,20)12-14-10-6-7-11-21-14/h3-5,8-9,14-16,18H,6-7,10-12H2,1-2H3/t14?,15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDQTPBFZOFRLE-YVZMLIKISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1NS(=O)(=O)CC2CCCCO2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H]1NS(=O)(=O)CC2CCCCO2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-1-(oxan-2-yl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene reacts with a carbene precursor.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Oxan-2-yl Group: This step involves the formation of an ether linkage through a nucleophilic substitution reaction.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-1-(oxan-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-1-(oxan-2-yl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-1-(oxan-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-1-(oxan-2-yl)methanesulfonamide: shares similarities with other cyclopropyl-containing sulfonamides and oxan-2-yl derivatives.

    Cyclopropyl Sulfonamides: Compounds with similar cyclopropyl and sulfonamide groups.

    Oxan-2-yl Derivatives: Compounds containing the oxan-2-yl group.

Uniqueness

  • The unique combination of the cyclopropyl ring, phenyl group, and methanesulfonamide moiety in this compound provides distinct chemical and biological properties that are not commonly found in other compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

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